2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Overview
Description
“2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups .
Synthesis Analysis
The synthesis of this compound involves nucleophilic and amidation reactions . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The molecular weight of the compound is 271.12 g/mol . Other physical and chemical properties can be found in the referenced papers .Scientific Research Applications
Organic Synthesis
This compound is an important intermediate in organic synthesis . It’s highly stable, low in toxicity, and highly reactive in various transformation processes . It’s particularly useful in the Suzuki reaction, a popular method for forming carbon-carbon bonds .
Drug Development
In the field of drug development, boronic acid compounds like this one are often used to protect diols . They’re utilized in the asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions .
Enzyme Inhibitors
Boric acid compounds are commonly used as enzyme inhibitors or specific ligand drugs . They have potential applications in treating tumors and microbial infections .
Anticancer Drugs
In addition to treating tumors and microbial infections, these compounds can also be used in the development of anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These carriers, which can load anti-cancer drugs, insulin, and genes, use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .
Crystal Engineering
Phenyl borate, which this compound contains, is widely used in crystal engineering . The crystal structures of these compounds can be determined by X-ray single crystal diffraction .
Quantum-Chemical Calculations
The molecular structures of these compounds can be determined by quantum-chemical calculations . This can reveal some physical and chemical properties of the compounds .
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that similar compounds can participate in borylation reactions . In these reactions, the compound can interact with its targets (usually organic molecules) and facilitate the introduction of a boron group into the target molecule .
Biochemical Pathways
The introduction of a boron group into a target molecule can significantly alter the molecule’s properties and behavior, potentially affecting various biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is soluble in organic solvents . These properties could influence its bioavailability.
Result of Action
The compound’s ability to introduce a boron group into a target molecule can significantly alter the target molecule’s properties and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment . Therefore, the compound should be stored in a dry, cool place .
properties
IUPAC Name |
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-17-13(18-12)11-8-6-5-7-9-11/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXGGBPVNCGMHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647869 | |
Record name | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole | |
CAS RN |
942070-80-6 | |
Record name | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.